molecular formula C17H26Cl2O2 B130031 1,4-Bis(chloromethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene CAS No. 146370-52-7

1,4-Bis(chloromethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene

Cat. No.: B130031
CAS No.: 146370-52-7
M. Wt: 333.3 g/mol
InChI Key: TXAVEVGYOGQVAN-UHFFFAOYSA-N
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Description

1,4-Bis(chloromethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene is an organic compound that belongs to the class of substituted benzenes. This compound is characterized by the presence of two chloromethyl groups, an ethylhexyl ether group, and a methoxy group attached to a benzene ring. It is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(chloromethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene typically involves the chloromethylation of 2-((2-ethylhexyl)oxy)-5-methoxybenzene. This reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chloromethylation reaction but is optimized for large-scale production with enhanced safety measures and efficient waste management practices.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(chloromethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are used under mild to moderate conditions (room temperature to 80°C).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Substituted derivatives with functional groups like amines, ethers, or thiols.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl derivatives of the original compound.

Scientific Research Applications

1,4-Bis(chloromethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(chloromethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene involves its ability to undergo nucleophilic substitution reactions, which allows it to form covalent bonds with various nucleophiles. This property makes it useful as a cross-linking agent in polymer chemistry and biomolecular studies. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(chloromethyl)benzene: Lacks the ethylhexyl ether and methoxy groups, making it less hydrophobic and less versatile in certain applications.

    1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.

    1,4-Bis(chloromethyl)-2-methoxybenzene: Lacks the ethylhexyl ether group, affecting its solubility and reactivity.

Uniqueness

1,4-Bis(chloromethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene is unique due to the presence of both the ethylhexyl ether and methoxy groups, which enhance its solubility in organic solvents and its reactivity in nucleophilic substitution reactions. These properties make it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

1,4-bis(chloromethyl)-2-(2-ethylhexoxy)-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26Cl2O2/c1-4-6-7-13(5-2)12-21-17-9-14(10-18)16(20-3)8-15(17)11-19/h8-9,13H,4-7,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAVEVGYOGQVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=CC(=C(C=C1CCl)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

147814-99-1
Record name Benzene, 1,4-bis(chloromethyl)-2-[(2-ethylhexyl)oxy]-5-methoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147814-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90401087
Record name 1,4-Bis(chloromethyl)-2-[(2-ethylhexyl)oxy]-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146370-52-7
Record name 1,4-Bis(chloromethyl)-2-[(2-ethylhexyl)oxy]-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(chloromethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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